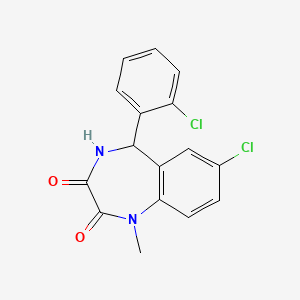
7-Chloro-1-methyl-5-(2-chlorophenyl)-4,5-dihydro-2H-1,4-benzodiazepine-2,3(1H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/DE9605000 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) Manual of Analytical Methods. This compound is significant in occupational safety and health research, particularly in the context of workplace exposure monitoring and chemical hazard assessment .
Vorbereitungsmethoden
The preparation methods for NIOSH/DE9605000 involve specific synthetic routes and reaction conditions. These methods are detailed in the NIOSH Manual of Analytical Methods, which includes a collection of sampling and analytical methods for workplace exposure monitoring . The industrial production methods for this compound are designed to ensure accuracy and reliability in measuring workplace contaminants.
Analyse Chemischer Reaktionen
NIOSH/DE9605000 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are detailed in the NIOSH Pocket Guide to Chemical Hazards . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
NIOSH/DE9605000 has a wide range of scientific research applications. It is used in chemistry for analytical methods and workplace exposure monitoring . In biology and medicine, it is used to study the effects of chemical exposure on human health . In industry, it is used to develop methods for measuring and controlling workplace contaminants .
Wirkmechanismus
The mechanism of action of NIOSH/DE9605000 involves its interaction with specific molecular targets and pathways. This compound is used to evaluate the health risks associated with chemical exposure in the workplace . The molecular targets and pathways involved in its action are detailed in the NIOSH Occupational Exposure Banding guidelines .
Vergleich Mit ähnlichen Verbindungen
NIOSH/DE9605000 can be compared with other similar compounds listed in the NIOSH Pocket Guide to Chemical Hazards . Similar compounds include various volatile organic compounds and other workplace contaminants . The uniqueness of NIOSH/DE9605000 lies in its specific application in occupational safety and health research.
Eigenschaften
Molekularformel |
C16H12Cl2N2O2 |
|---|---|
Molekulargewicht |
335.2 g/mol |
IUPAC-Name |
7-chloro-5-(2-chlorophenyl)-1-methyl-4,5-dihydro-1,4-benzodiazepine-2,3-dione |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-20-13-7-6-9(17)8-11(13)14(19-15(21)16(20)22)10-4-2-3-5-12(10)18/h2-8,14H,1H3,(H,19,21) |
InChI-Schlüssel |
HNEMPHKZCSCBCB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)Cl)C(NC(=O)C1=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


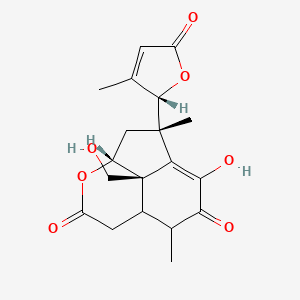
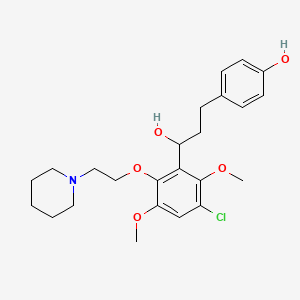
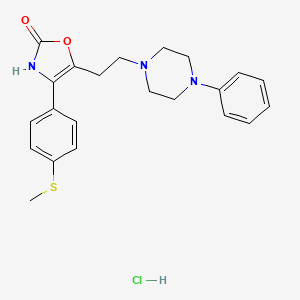
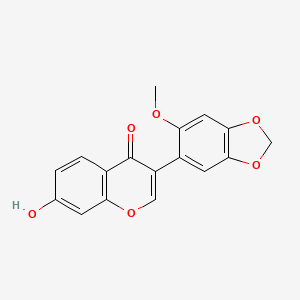
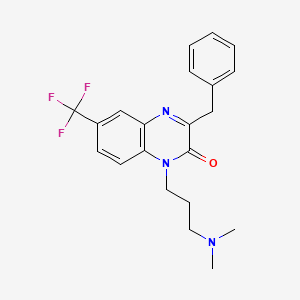
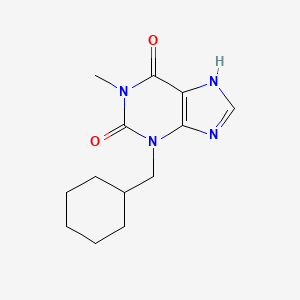
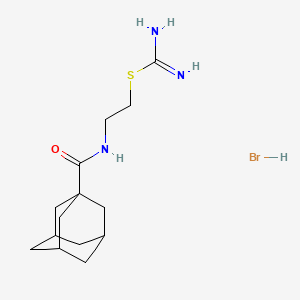

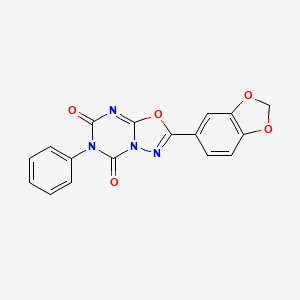
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-4-methoxy-2-methylpyrimidine-5-carboxamide;(E)-but-2-enedioic acid](/img/structure/B12762973.png)

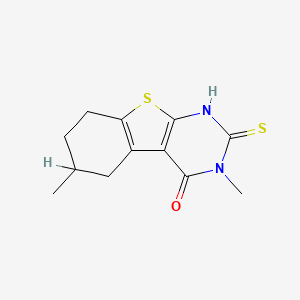
![N-[4-(propanoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride](/img/structure/B12762984.png)

